8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as 8-CIQ, is a chemical compound that is used in a variety of scientific research applications. 8-CIQ is an important building block in the synthesis of a variety of compounds, and it is also used as a research tool in the study of biochemistry and physiology. This article will provide an overview of 8-CIQ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolines are a large group of natural products and therapeutic lead compounds . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .
The specific scientific field is Medicinal Chemistry . The application of THIQ analogs involves their use as potential therapeutic agents against various infective pathogens and neurodegenerative disorders . The methods of application or experimental procedures would involve synthesizing the THIQ analogs and testing their biological activity . The results or outcomes obtained would be the discovery of novel THIQ analogs with potent biological activity .
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Biological Activities : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them potential therapeutic agents in the field of medicinal chemistry .
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Structural-Activity Relationship (SAR) Studies : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied . This helps in understanding how changes in the structure of these compounds can affect their biological activity .
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Synthetic Strategies : Commonly used synthetic strategies for constructing the core scaffold of THIQ analogs have been discussed . This helps in the development of novel THIQ analogs with potent biological activity .
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C(1)-Functionalization : Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been studied . This involves isomerization of iminium intermediate (exo/endo isomerization) .
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Pharmaceutical Industry : THIQ analogs are used in the pharmaceutical industry for the development of new drugs . They are used in the synthesis of various therapeutic agents due to their diverse biological activities .
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Chemical Research : THIQ analogs are used in chemical research, particularly in the study of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . This involves isomerization of iminium intermediate (exo/endo isomerization) .
properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSJYEZRPVRRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503767 | |
Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
61563-33-5 | |
Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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